Illudin S
Overview
Description
Illudin S is a natural sesquiterpene compound isolated from certain mushrooms, particularly from the genus Omphalotus, such as Omphalotus olearius and Omphalotus illudens . It is known for its potent cytotoxic properties and has been extensively studied for its potential antitumor and antiviral activities .
Mechanism of Action
Target of Action
Illudin S, a natural sesquiterpene, primarily targets deoxyribonucleic acid (DNA) . It exhibits selective toxicity for myelocytic leukemia and other carcinoma cells . This compound inhibits DNA synthesis from thymidine .
Mode of Action
This compound interacts with its target, DNA, by inhibiting in vivo DNA synthesis from thymidine . Ribonucleic acid (RNA) synthesis is also inhibited, but only at a concentration of this compound that is 10 times that which inhibited DNA synthesis . The rate of protein synthesis remains the same except for a brief initial inhibition .
Biochemical Pathways
This compound affects the DNA synthesis pathway, causing a blockage at the G1-S phase interface of the cell cycle . It also induces DNA lesions that are ignored by global repair and are exclusively processed by transcription- and replication-coupled repair pathways . This compound is capable of reacting directly with thiols via Michael-type addition to the α,β-unsaturated ketone .
Pharmacokinetics
This compound undergoes extensive metabolism, and urinary excretion is the principal route of elimination of metabolites from the body . The plasma radioactivity of this compound declines with a distribution phase followed by a long elimination and is measurable up to 144 hours . In plasma, parent this compound represents 0.2% of total radioactivity AUC (0-t) .
Result of Action
The result of this compound’s action is the inhibition of DNA synthesis, leading to a blockage at the G1-S phase interface of the cell cycle . This causes a rapid halt to DNA replication and transcription, leading to the activation of the replication stress response and the accumulation of DNA damage .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of certain enzymes and the physiological state of the cells. For instance, this compound demonstrates 40–600 times higher genotoxic activities than the semisynthetic acylfulvenes studied; it was positive in the SCE test even at a concentration of 0.3 nM . The cytotoxicity of this compound is based on an energy-dependent transport mechanism present in sensitive cells, but absent in cells relatively resistant to this compound .
Biochemical Analysis
Biochemical Properties
Illudin S has been found to interact with various proteins in a cellular context .
Cellular Effects
This compound has been shown to have a significant impact on cell function. It causes a complete block at the G1-S phase interface of the cell cycle . This suggests that this compound has a profound effect on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is believed to involve DNA modification . It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Illudin S can be synthesized through various chemical routes. One common method involves the cultivation of Omphalotus species in a controlled environment. The mushrooms are grown in a medium containing specific nutrients, such as glucose and corn steep solids, to optimize the production of this compound . The compound is then extracted and purified using techniques like high-speed countercurrent chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Omphalotus mushrooms in bioreactors. The process includes optimizing growth conditions, such as pH, temperature, and nutrient supply, to maximize the yield of this compound . The extracted compound is then purified to achieve high purity levels suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Illudin S undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the enone structure of this compound.
Substitution: This compound can react with nucleophiles, such as thiol groups, leading to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiol nucleophiles, such as cysteine and cysteine-containing peptides, which react with this compound at physiological pH . Other reagents include oxidizing and reducing agents that modify the chemical structure of this compound.
Major Products Formed
The major products formed from reactions with this compound include various derivatives with modified cytotoxic properties. For example, acylfulvene derivatives are formed through substitution reactions and have shown enhanced cytotoxicity and genotoxicity .
Scientific Research Applications
Illudin S has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Illudin M: Another sesquiterpene isolated from Omphalotus mushrooms, known for its cytotoxic properties.
Acylfulvene Derivatives: Semisynthetic derivatives of illudin S, such as (−)-6-hydroxymethylacylfulvene (irofulven), which have enhanced therapeutic indices.
Uniqueness of this compound
This compound is unique due to its potent cytotoxicity and ability to form covalent bonds with DNA, leading to significant DNA damage. Its derivatives, such as irofulven, have been developed to retain the anticancer properties of this compound while reducing its toxicity .
Properties
IUPAC Name |
(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLLIYKVDWPHJI-RDBSUJKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031301 | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-99-1 | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1149-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Illudin S | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Illudin S | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILLUDIN S | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Illudin S, and how does it exert its cytotoxic effects?
A1: this compound primarily inhibits Deoxyribonucleic acid (DNA) synthesis. [] While the exact mechanism remains unclear, evidence suggests that this compound may interfere with a pathway of DNA synthesis that does not rely on deoxyribonucleoside triphosphates, the conventional building blocks used by DNA polymerase. [] This disruption of DNA replication ultimately leads to cell death. [, , ]
Q2: How does the interaction of this compound with glutathione contribute to its toxicity?
A3: this compound reacts with glutathione, a crucial cellular antioxidant, in a pH-dependent manner. [] This reaction leads to the depletion of glutathione, potentially making cells more susceptible to oxidative stress and damage, ultimately contributing to its toxicity. []
Q3: What is the molecular formula and weight of this compound?
A5: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do mention it is a sesquiterpene. [, , ] Sesquiterpenes are a class of terpenes with a general formula of C15H24. Further research in chemical databases or literature would be required to confirm the exact molecular formula and weight of this compound.
Q4: Is there any spectroscopic data available to confirm the structure of this compound?
A6: Yes, the absolute configuration of this compound was determined using X-ray crystallography and the Bijvoet method. [] Furthermore, studies have utilized nuclear magnetic resonance (NMR) spectroscopy to analyze and confirm the structure of this compound and its metabolites. [, ]
Q5: How do structural modifications of this compound, specifically the creation of Acylfulvene analogues, impact its biological activity and toxicity?
A7: Acylfulvenes, semisynthetic derivatives of this compound, exhibit improved cytotoxic selectivity profiles compared to the parent compound. [] While this compound shows high toxicity, Acylfulvenes demonstrate a wider therapeutic window in preclinical models. [] These differences arise from variations in their reactivity, activation pathways, and interactions with cellular targets. [, ]
Q6: What is the significance of the ketone group in this compound for its cytotoxic activity?
A8: Comparing this compound and Illudin M to dihydroilludin M revealed that the ketone group is essential for cytotoxicity. [] Dihydroilludin M, lacking the ketone, was significantly less toxic, indicating the ketone plays a critical role in its mechanism of action. []
Q7: How does the introduction of a hydroxymethyl group in (Hydroxymethyl)acylfulvene (HMAF) affect its antitumor properties?
A9: (Hydroxymethyl)acylfulvene (HMAF), created by adding a hydroxymethyl group to Acylfulvene, demonstrates greater toxicity to HL60 cells compared to Acylfulvene but lower toxicity than this compound. [] This modification highlights how subtle structural changes can fine-tune the compound's biological activity.
Q8: Are there any specific challenges in formulating this compound or its analogues for therapeutic use?
A10: While the provided abstracts don't directly address formulation challenges, the reactivity of this compound, particularly its interaction with thiols like glutathione, [] suggests potential stability issues. Further research is necessary to understand how to formulate this compound or its analogues to overcome these challenges and ensure optimal delivery and efficacy.
Q9: What are the primary routes of metabolism and excretion of this compound in the body?
A11: Studies in rats revealed that this compound undergoes metabolism to form various metabolites, including cyclopropane ring-cleavage products. [, ] Urinary excretion plays a major role in eliminating these metabolites. [, ] Further research is needed to fully elucidate the metabolic pathways and excretion profiles in humans.
Q10: How does the pharmacokinetic profile of Irofulven, a semisynthetic this compound analogue, contribute to its antitumor activity?
A12: Irofulven exhibits a favorable pharmacokinetic profile with a long elimination half-life, allowing for sustained exposure in vivo. [] Its primary route of elimination is through metabolism and urinary excretion. [] This sustained exposure likely contributes to its enhanced antitumor activity compared to this compound.
Q11: What cell lines are particularly sensitive to the cytotoxic effects of this compound and its analogues?
A13: this compound and its derivatives have shown potent activity against various human cancer cell lines in vitro. Myeloid and T-lymphocyte leukemia cells display significant sensitivity to this compound. [] Irofulven has demonstrated efficacy against diverse cancer types, including breast, lung, colon, and ovarian cancers. [, , ]
Q12: Has the antitumor activity of this compound or its analogues been demonstrated in animal models?
A14: Yes, several studies have confirmed the antitumor potential of this compound derivatives in preclinical animal models. For instance, HMAF exhibited impressive activity against human tumor xenografts, including breast, lung, and colon cancer models. [] These findings provide a strong rationale for further clinical development.
Q13: Are there any ongoing clinical trials investigating the therapeutic potential of this compound or its analogues?
A15: Yes, Irofulven has progressed to clinical trials for various cancer types, including ovarian, prostate, hepatocellular, breast, lung, and colon cancers. [] These trials aim to evaluate its safety and efficacy in humans and potentially establish its role in cancer treatment.
Q14: What are the primary concerns regarding the toxicity of this compound?
A16: this compound exhibits high toxicity, which has limited its clinical development. [] Its reactivity with cellular thiols like glutathione raises concerns about potential off-target effects and a narrow therapeutic window. [] Research has focused on developing analogues with improved safety profiles.
Q15: Have any specific adverse effects been observed in preclinical studies or clinical trials with this compound or its derivatives?
A17: Preclinical studies in rats have shown that this compound can induce significant damage to the digestive tract. [] In clinical trials, Irofulven has been associated with hematological and gastrointestinal toxicities. [] Careful dose optimization and monitoring are crucial to manage these potential side effects.
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